molecular formula C8H11NO3 B8591621 5-Butylisoxazole-4-carboxylic acid

5-Butylisoxazole-4-carboxylic acid

Cat. No. B8591621
M. Wt: 169.18 g/mol
InChI Key: SQOOISSDLXQNRN-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

Methyl 3-oxoheptanoate (0.16 g, 1 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (0.12 g, 1 mmol) was mixed and heated for 1 h at 60° C. The bright yellow oil was dissolved in methanol (2 mL) and water (1 mL) whereby and hydroxylamine hydrochloride (0.07 g, 1 mmol) was added, resulting in a pH of ca 5. The reaction was heated at 60° C. for 3 days. The solvents were evaporated and the residue refluxed in acetic acid: conc. HCL (1+1 mL) for 4 h. The solvents were evaporated to dryness and the residue dissolved in water at ca pH 10, filtered and acidified with HCl and extracted to DCM, dried (Na2SO4) and evaporated to yield the title compound as a light brown solid. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 0.93 (t, J=7.32 Hz, 3 H) 1.33-1.45 (m, 2 H) 1.69-1.78 (m, 2 H) 3.12 (t, J=7.57 Hz, 2 H) 8.50 (s, 1H)
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]C)=[O:5].CO[CH:14](OC)[N:15](C)C.O.Cl.NO>CO>[CH2:8]([C:2]1[O:1][N:15]=[CH:14][C:3]=1[C:4]([OH:6])=[O:5])[CH2:9][CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
O=C(CC(=O)OC)CCCC
Name
Quantity
0.12 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0.07 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a pH of ca 5
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 60° C. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue refluxed in acetic acid
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water at ca pH 10
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted to DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)C1=C(C=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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